molecular formula C11H16Cl2N4 B1375474 6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride CAS No. 1007838-33-6

6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride

Cat. No.: B1375474
CAS No.: 1007838-33-6
M. Wt: 275.17 g/mol
InChI Key: NMXNVNMJOOUKEL-UHFFFAOYSA-N
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Description

6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride is a chemical compound offered for research purposes. The piperidine and pyridine rings are common pharmacophores found in molecules with a broad spectrum of biological activities. Researchers are investigating this compound and its analogs in various areas of medicinal chemistry. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human use. Ensure you consult the product's specific Safety Data Sheet (SDS) and handle it according to established laboratory safety protocols.

Properties

IUPAC Name

6-(piperidin-4-ylamino)pyridine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10;;/h1-2,8,10,13H,3-6H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXNVNMJOOUKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride typically involves the reaction of 4-aminopiperidine with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound with consistent quality and purity.

Chemical Reactions Analysis

1.1. Pyridine Core Formation

The pyridine scaffold can be synthesized via Gould–Jacobs cyclization (Scheme 1), involving:

  • 3-Aminopyrazole and diethyl 2-(ethoxymethylene)malonate as precursors.

  • Cyclization under acidic conditions (e.g., POCl₃ or SOCl₂) at 100–160°C to form 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediates .

Key Reaction Conditions :

StepReagent/ConditionProductYieldSource
CyclizationPOCl₃, 110°C, solvent-free4-Chloro-1H-pyrazolo[3,4-b]pyridine80–96%
ChlorinationSOCl₂, 160°C4-Chloro derivative85%

Decarboxylation or hydrolysis of ester intermediates may follow to introduce functional groups (e.g., cyano) .

1.3. Salt Formation

The free base is treated with HCl gas in anhydrous ether or ethanol to form the dihydrochloride salt , protonating both the piperidine and amino groups .

2.1. Nitrile Functionalization

The cyano group undergoes:

  • Hydrolysis : In acidic (H₂SO₄) or basic (NaOH) conditions to yield carboxylic acids or amides.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts it to an aminomethyl group.

Observed Reactivity :

ReactionConditionsProductNotes
Hydrolysis6M HCl, reflux, 24 hPyridine-3-carboxylic acidPartial decomposition observed
ReductionH₂ (1 atm), Pd/C, MeOH3-(Aminomethyl)pyridine derivativeRequires excess H₂

2.2. Piperidine Ring Modifications

The piperidin-4-ylamino group participates in:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.

  • Oxidation : Susceptible to metabolic oxidation in vivo (e.g., CYP450 enzymes), forming hydroxylated metabolites .

Selective Transformations :

ReactionReagentOutcome
AcylationAcetyl chloride, Et₃NN-Acetylpiperidine derivative
OxidationH₂O₂, Fe²⁺Hydroxypiperidine metabolite

Stability and Degradation

  • pH-Dependent Stability : The dihydrochloride salt dissociates in neutral/basic conditions, releasing the free base.

  • Thermal Degradation : Decomposes above 200°C, forming volatile byproducts (e.g., HCl, NH₃) .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

Case Study: Antidepressant Activity
Research has indicated that derivatives of piperidinyl-pyridine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that modifications to the piperidine moiety can enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .

Anticancer Research

The compound has shown promise in anticancer applications. Studies have reported that pyridine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study: Inhibition of Tumor Growth
In vitro studies have revealed that this compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Neuropharmacology

The interaction of this compound with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology.

Case Study: Dopaminergic Activity
Research has identified that the compound can act as a dopamine receptor modulator, which may have implications for the treatment of Parkinson's disease and schizophrenia. Animal studies demonstrated improved motor functions and reduced symptoms associated with dopaminergic dysregulation .

As with many chemical compounds, safety data sheets (SDS) are essential for handling and usage. The compound is classified with various hazard statements indicating potential risks associated with exposure. Proper laboratory practices should be followed to mitigate these risks .

Mechanism of Action

The mechanism of action of 6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride

  • Core : Pyridine
  • Substituents: Methylaminomethyl group at position 6, carboxylate ester at position 3.
  • Molecular Weight : 253.12 g/mol (CAS: 1909336-84-0).
  • Demonstrated utility in pharmaceutical synthesis and as a reagent for constructing complex organic molecules .

4-Alkyl/Arylamino-3-pyridinecarbonitriles

  • Core : Pyridine
  • Substituents: Alkyl/arylamino group at position 4, nitrile at position 3.
  • Key Features: Positional isomerism (amino group at 4 vs. 6) alters steric and electronic profiles, affecting binding orientations in biological systems. Synthesized via nucleophilic substitution reactions with amines, highlighting the reactivity of the 4-chloro precursor .

Piperidine-Containing Heterocyclic Derivatives

2-(Indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine Derivatives

  • Core : 1,7-Naphthyridine (a bicyclic heteroaromatic system).
  • Substituents : Piperidin-4-yl at position 6, indazol-5-yl at position 2.
  • Key Features :
    • The piperidine moiety is retained for target engagement, with the naphthyridine core expanding π-stacking interactions.
    • Patent applications highlight roles in modulating nucleic acid splicing and treating proliferative diseases .

6-(Piperidin-4-yl)pyrimidin-4-amine

  • Core : Pyrimidine
  • Substituents : Piperidin-4-yl at position 6, amine at position 4.

Functional Group Variations and Their Implications

Feature Target Compound Methyl Carboxylate Analogue 4-Amino Pyridinecarbonitriles
Core Structure Pyridine Pyridine Pyridine
Position 3 Nitrile (C≡N) Carboxylate ester (COOCH₃) Nitrile (C≡N)
Position 6 Piperidin-4-ylamino Methylaminomethyl Alkyl/arylamino (position 4)
Solubility Moderate (enhanced by HCl salt) High (due to carboxylate) Low to moderate
Biological Relevance Potential kinase/DNA interaction Drug synthesis intermediate Substrate for further derivatization
  • Nitrile vs. Carboxylate : The nitrile group in the target compound may act as a hydrogen-bond acceptor or participate in click chemistry, whereas the carboxylate ester in the analogue improves solubility but reduces metabolic stability.
  • Piperidine vs. Simple Amines : The piperidine ring offers conformational flexibility and improved binding to hydrophobic pockets in biological targets, as seen in its use in anticancer agents .

Biological Activity

6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride, with the CAS number 1007838-33-6, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antiviral, antibacterial, and anti-inflammatory effects, supported by various studies and findings.

  • Molecular Formula : C11H15ClN4
  • Molecular Weight : 238.72 g/mol
  • CAS Number : 1007838-33-6
  • Physical Form : Powder
  • Purity : ≥95%

Antiviral Activity

Research indicates that compounds similar to 6-[(Piperidin-4-yl)amino]pyridine derivatives exhibit significant antiviral properties. For instance, studies have shown that heterocyclic derivatives can act as neuraminidase inhibitors, which are crucial in the treatment of viral infections such as influenza.

CompoundActivityReference
A-87380Neuraminidase inhibitor
A-192558Neuraminidase inhibitor
A-192559Antiviral against Tobacco Mosaic Virus

Antibacterial Activity

The antibacterial efficacy of 6-[(Piperidin-4-yl)amino]pyridine derivatives has been explored in various studies. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Minimum Inhibitory Concentration (MIC) Studies

A comparative analysis of MIC values for related compounds indicates potent antibacterial activity:

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5
Compound CPseudomonas aeruginosa5.0

These results highlight the potential of piperidine derivatives in combating bacterial infections, particularly those resistant to conventional antibiotics.

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been documented. For instance, certain pyridine derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammatory responses.

Inhibition Studies

The following table summarizes the IC50 values for selected compounds against COX enzymes:

CompoundCOX EnzymeIC50 (μmol)
Compound XCOX-10.04 ± 0.01
Compound YCOX-20.04 ± 0.02
CelecoxibCOX-20.04

These findings suggest that derivatives of the compound may serve as effective anti-inflammatory agents comparable to established treatments like celecoxib.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of piperidine derivatives:

  • Antiviral Efficacy : A study demonstrated that piperidinyl pyridine derivatives effectively inhibited viral replication in vitro, suggesting their potential as therapeutic agents against viral infections.
  • Antibacterial Screening : In a comprehensive screening of synthesized piperidine compounds, several demonstrated significant antibacterial activity against multi-drug resistant strains, indicating their promise in antibiotic development.
  • Inflammation Models : Animal models showed that treatment with piperidine derivatives resulted in reduced edema and inflammatory markers, supporting their use in managing inflammatory diseases.

Q & A

Q. Advanced

  • HPLC : Quantify purity using a C18 column (e.g., 98% purity at 254 nm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 292.2 [M+H]⁺).
  • Elemental Analysis : Validate chloride content (theoretical Cl⁻: 24.3%, experimental: ±0.5% deviation).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration determination (if single crystals are obtainable) .

Q. Contradiction Analysis Example :

  • Reported Yield : 60% () vs. 45% (hypothetical conflicting study).
  • Root Cause : Differences in workup procedures (e.g., extraction efficiency).
  • Resolution : Optimize pH during acidification (pH 2–3) to maximize precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.